[(4-Ethoxyphenyl)sulfanyl]acetonitrile
Description
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H11NOS/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,8H2,1H3 |
InChI Key |
YSWNRJGNVIROEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)SCC#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)SCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
| Compound Name | Substituent (R) | Sulfur Oxidation State | Key Structural Differences |
|---|---|---|---|
| [(4-Ethoxyphenyl)sulfanyl]acetonitrile | -OCH₂CH₃ | Sulfanyl (thioether) | Reference compound |
| [(4-Fluorophenyl)sulfonyl]acetonitrile | -F | Sulfonyl (sulfone) | Electron-withdrawing F; oxidized sulfur |
| (4-Methoxyphenyl)acetonitrile | -OCH₃ | None (no sulfur) | Methoxy substituent; lacks sulfur atom |
| 4-(Methylsulfonyl)phenylacetonitrile | -SO₂CH₃ | Sulfonyl (sulfone) | Methylsulfonyl group; oxidized sulfur |
| 2-[(4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile | Cl, -SCH₃ | Sulfanyl (thioether) | Pyrimidine ring; dual sulfanyl groups |
Substituent Impact :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) enhance stability and modulate reactivity in nucleophilic substitutions .
- Electron-withdrawing groups (e.g., -F, -SO₂CH₃) increase electrophilicity, affecting nitrile reactivity and metabolic stability .
- Sulfur oxidation state : Sulfanyl groups (thioethers) are more nucleophilic and prone to oxidation than sulfonyl groups, which are electron-deficient and stabilize adjacent charges .
Physicochemical Properties
Comparative data for select compounds:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | UV-Vis λmax (nm) | Key Spectral Features (FTIR) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁NOS | 209.26 | Not reported | ~260–280* | ν(C≡N) ~2250 cm⁻¹; ν(C-O) ~1250 cm⁻¹ |
| [(4-Fluorophenyl)sulfonyl]acetonitrile | C₈H₆FNO₂S | 199.20 | Not reported | Not reported | ν(C≡N) ~2240 cm⁻¹; ν(S=O) ~1150, 1350 cm⁻¹ |
| (4-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | 8 (liquid) | Not reported | ν(C≡N) ~2245 cm⁻¹; ν(C-O) ~1255 cm⁻¹ |
| N-(4-Ethoxyphenyl)-retinamide‡ | C₂₈H₃₅NO₂ | 429.58 | 178–179 | 361 | ν(C=O) 1638 cm⁻¹; ν(N-H) 3293 cm⁻¹ |
Estimated based on aromatic π→π transitions. ‡Included for ethoxyphenyl group comparison .
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